O-(4-methylbenzyl)hydroxylamine
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Description
“O-(4-methylbenzyl)hydroxylamine” is a molecule with a molecular weight of 137.18 g/mol . It is also known as “1-[(aminooxy)methyl]-4-methylbenzene” according to its IUPAC name .
Synthesis Analysis
The synthesis of O-(4-methylbenzyl)hydroxylamine and similar compounds has been explored in various studies. For instance, one-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters has been reported . Another study highlighted the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions .Molecular Structure Analysis
The molecular formula of O-(4-methylbenzyl)hydroxylamine is C8H11NO . Unfortunately, the specific structure details are not available in the search results.Chemical Reactions Analysis
O-benzoylhydroxylamines have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .Physical And Chemical Properties Analysis
O-(4-methylbenzyl)hydroxylamine has a molecular weight of 137.18 g/mol . It has a density of 1.0±0.1 g/cm3 and a boiling point of 256.1±19.0 °C at 760 mmHg .Scientific Research Applications
Overview of Hydroxylamine Chemistry and Applications
Hydroxylamine and its derivatives, such as O-(4-methylbenzyl)hydroxylamine, are notable for their wide range of applications in scientific research. Though the specific compound O-(4-methylbenzyl)hydroxylamine was not directly mentioned in the available literature, insights can be derived from the general biological activities and applications of hydroxylamines and related compounds.
Hydroxylamine itself is a product of cellular metabolism and possesses mutagenic potential in vitro. Despite this, it has not been shown to have carcinogenic capabilities. On the contrary, it has demonstrated carcinostatic activity against certain tumors in animal models. Additionally, hydroxylamine can inactivate or inhibit various cellular enzymes and some viruses in vitro, indicating its potential in biochemical research and therapeutic applications (Gross, 1985).
Hydroxylamine in Nitrogen Cycle Research
Hydroxylamine plays a significant role in the nitrogen cycle, acting as an intermediate in the aerobic oxidation of ammonium. Recent studies suggest that hydroxylamine conversion to nitrite involves the production of NO, indicating its importance in understanding nitrogen losses in the form of NO and N2O. This highlights hydroxylamine's significance in environmental science and microbial ecology studies (Soler-Jofra, Pérez, & van Loosdrecht, 2020).
Hydroxylamine in Analytical Chemistry
Analytical methods involving hydroxylamine derivatives are crucial for determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests rely on reactions involving hydroxylamine or its derivatives. These methods are essential for assessing the antioxidant capacity of complex samples, indicating their broad application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis and Medicinal Chemistry Applications
The facile synthesis of isoxazolone derivatives, which can be achieved through reactions involving hydroxylamine derivatives, underscores their importance in medicinal chemistry. These compounds exhibit significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. This synthetic versatility highlights hydroxylamine derivatives' potential in drug discovery and development (Laroum et al., 2019).
properties
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-10-9/h2-5H,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXTMVARHZBPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276914 |
Source
|
Record name | O-(4-methylbenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-methylbenzyl)hydroxylamine | |
CAS RN |
83670-44-4 |
Source
|
Record name | O-(4-methylbenzyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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